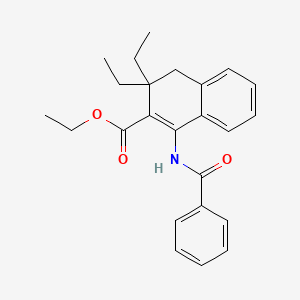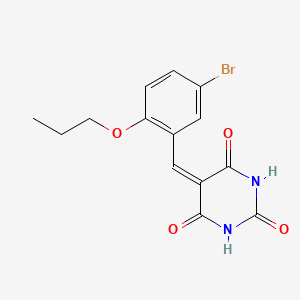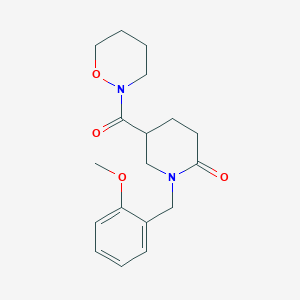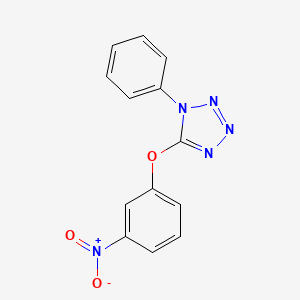![molecular formula C22H26N2O3 B5016914 N-benzyl-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5016914.png)
N-benzyl-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly known as BMPEA and belongs to the class of amphetamine analogs.
作用机制
BMPEA acts as a sympathomimetic agent by increasing the release of norepinephrine and dopamine in the brain. It also inhibits the reuptake of these neurotransmitters, leading to increased levels of these neurotransmitters in the synaptic cleft. This leads to increased stimulation of the adrenergic receptors, which results in increased metabolic rate, decreased appetite, and improved cognitive function.
Biochemical and Physiological Effects:
BMPEA has been found to have various biochemical and physiological effects. It has been found to increase metabolic rate, leading to weight loss. It has also been found to decrease appetite, which can lead to further weight loss. BMPEA has been found to improve cognitive function and memory, which can be beneficial for individuals with cognitive impairments. However, BMPEA can also have adverse effects, including increased heart rate and blood pressure, which can be dangerous for individuals with cardiovascular disease.
实验室实验的优点和局限性
BMPEA has several advantages for lab experiments. It is relatively easy to synthesize, and its effects can be easily measured using various assays. However, BMPEA also has limitations for lab experiments. Its effects can vary depending on the dosage and route of administration, and its safety profiles are not well established.
未来方向
There are several future directions for the study of BMPEA. One area of research is the potential use of BMPEA as a weight loss supplement. Further studies are needed to determine the safety and efficacy of BMPEA for this purpose. Another area of research is the potential use of BMPEA as a cognitive enhancer. Further studies are needed to determine the mechanisms of action and safety profiles of BMPEA for this purpose. Additionally, further studies are needed to determine the optimal dosage and route of administration of BMPEA for various therapeutic applications.
合成方法
BMPEA can be synthesized using various methods, including reductive amination, Leuckart-Wallach reaction, and reductive coupling. In the reductive amination method, benzaldehyde and 4-methoxyphenylacetone are reacted with piperidine and sodium cyanoborohydride to produce BMPEA. The Leuckart-Wallach reaction involves the reaction of benzylamine and 4-methoxyphenylacetyl chloride with piperidine and formic acid to form BMPEA. The reductive coupling method involves the reaction of benzyl chloride and 4-methoxyphenylacetonitrile with piperidine and lithium aluminum hydride to produce BMPEA.
科学研究应用
BMPEA has been studied extensively for its potential therapeutic applications. It has been found to have an affinity for the adrenergic receptors, which are involved in the regulation of various physiological processes, including blood pressure, heart rate, and metabolism. BMPEA has been studied for its potential use as a weight loss supplement, as it has been found to increase metabolic rate and decrease appetite. It has also been studied for its potential use as a cognitive enhancer, as it has been found to improve cognitive function and memory.
属性
IUPAC Name |
N-benzyl-1-[2-(4-methoxyphenyl)ethyl]-6-oxopiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-27-20-10-7-17(8-11-20)13-14-24-16-19(9-12-21(24)25)22(26)23-15-18-5-3-2-4-6-18/h2-8,10-11,19H,9,12-16H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJRHNVCMUMHIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2CC(CCC2=O)C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![diethyl 5-[(1-azepanylacetyl)amino]-3-methyl-2,4-thiophenedicarboxylate oxalate](/img/structure/B5016848.png)

![N-[2-fluoro-5-(trifluoromethyl)benzyl]-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide](/img/structure/B5016860.png)
![4-({2-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5016866.png)
![5-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5016869.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B5016881.png)


![3-{[(2,5-dimethylphenyl)amino]methyl}-5-(2-fluorobenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B5016891.png)
![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B5016894.png)



![2-[1-(3-methoxyphenyl)-3-oxo-3-phenylpropyl]cyclohexanone](/img/structure/B5016917.png)